N-2-Butyl-N'-pentyl ethylenediamine
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Overview
Description
N-2-Butyl-N’-pentyl ethylenediamine is an organic compound with the molecular formula C11H26N2 and a molecular weight of 186.34 g/mol . It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are substituted with butyl and pentyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Butyl-N’-pentyl ethylenediamine typically involves the alkylation of ethylenediamine with butyl and pentyl halides. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrogen halide formed during the reaction. The general reaction scheme is as follows:
Ethylenediamine+Butyl Halide+Pentyl Halide→N-2-Butyl-N’-pentyl ethylenediamine+Hydrogen Halide
Industrial Production Methods
In an industrial setting, the production of N-2-Butyl-N’-pentyl ethylenediamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-2-Butyl-N’-pentyl ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or pentyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, alkoxides, or thiolates can be used under basic conditions.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Compounds with new functional groups replacing the butyl or pentyl groups.
Scientific Research Applications
N-2-Butyl-N’-pentyl ethylenediamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of N-2-Butyl-N’-pentyl ethylenediamine depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions through its nitrogen atoms. In biological systems, it can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
N,N’-Di-tert-butylethylenediamine: A similar compound where the butyl and pentyl groups are replaced by tert-butyl groups.
N,N’-Diethyl ethylenediamine: Another derivative of ethylenediamine with ethyl groups instead of butyl and pentyl groups.
Uniqueness
N-2-Butyl-N’-pentyl ethylenediamine is unique due to its specific alkyl substituents, which can influence its chemical reactivity and physical properties. The presence of butyl and pentyl groups can affect its solubility, boiling point, and interaction with other molecules, making it suitable for specific applications where other derivatives may not be as effective.
Properties
Molecular Formula |
C11H26N2 |
---|---|
Molecular Weight |
186.34 g/mol |
IUPAC Name |
N'-butan-2-yl-N-pentylethane-1,2-diamine |
InChI |
InChI=1S/C11H26N2/c1-4-6-7-8-12-9-10-13-11(3)5-2/h11-13H,4-10H2,1-3H3 |
InChI Key |
GFVFDGKAMHTYHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCCNC(C)CC |
Origin of Product |
United States |
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